molecular formula C9H10BrFO B3226254 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol CAS No. 1252572-07-8

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B3226254
CAS No.: 1252572-07-8
M. Wt: 233.08 g/mol
InChI Key: MBQKCFJCSQFOAM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methylphenol followed by a Grignard reaction with ethyl magnesium bromide. The reaction conditions typically include:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Grignard Reaction: Reacting the brominated product with ethyl magnesium bromide in an anhydrous ether solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanal or 1-(5-Bromo-2-fluoro-3-methylphenyl)acetic acid.

    Reduction: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethane.

    Substitution: 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanol.

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ethanol group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanal
  • 1-(5-Bromo-2-fluoro-3-methylphenyl)acetic acid
  • 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanol

Comparison: 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol is unique due to the combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the ethanol group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the fluorine atom can influence its electronic properties and biological activity.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4,6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKCFJCSQFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244706
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-07-8
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252572-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2-fluoro-α,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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